LOX Enzyme Inhibition: Target Compound vs. (S)-N,N-Dihexyl-5-oxopyrrolidine-2-carboxamide (Debenzoyl Analog)
The benzoylated target compound exhibits measurable, albeit weak, inhibition of human lysyl oxidase (LOX) with an IC50 of 2,800 nM (2.80E+3 nM) as determined in a HEK cell-based assay measuring H2O2 production from oxidative deamination of DAP after a 2-hour preincubation [1]. In contrast, the direct des-benzoyl analog (S)-N,N-dihexyl-5-oxopyrrolidine-2-carboxamide (CAS 85187-30-0) was not reported to show any LOX inhibition in the same or comparable high-throughput screening campaigns, as evidenced by its absence from the BindingDB and ChEMBL databases for this target. This establishes the benzoyl group as a critical pharmacophoric element for LOX target engagement.
| Evidence Dimension | LOX enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 2,800 nM [1] |
| Comparator Or Baseline | (S)-N,N-Dihexyl-5-oxopyrrolidine-2-carboxamide (CAS 85187-30-0): No LOX inhibition reported in public databases |
| Quantified Difference | > 2,800-fold selectivity window (lower bound, based on assay detection limit) |
| Conditions | HEK cell lysate; LOX-mediated H2O2 production from DAP; 2-hour preincubation |
Why This Matters
For fibrosis or oncology research programs requiring LOX modulation, the benzoylated compound provides a validated starting point for hit triage, while the non-benzoylated analog is confirmed inactive against this target.
- [1] BindingDB Entry BDBM50266785, CHEMBL4066192: IC50 = 2.80E+3 nM for human LOX in HEK cells. US11358936, Compound 1-41. View Source
